4-oxohepta-2,5-dienedioic Acid

Descripción general

Descripción

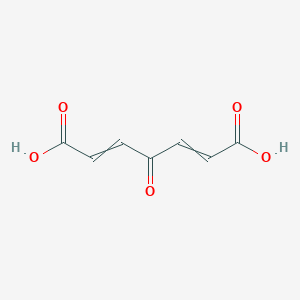

4-oxohepta-2,5-dienedioic Acid is an organic compound with the molecular formula C7H6O5. It is also known by its IUPAC name, (2E,5E)-4-Oxo-2,5-heptadienedioic acid . This compound is characterized by the presence of a conjugated diene system and a keto group, making it an interesting subject for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxohepta-2,5-dienedioic Acid can be achieved through several methods. One common approach involves the oxidation of 2,5-heptadienedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the 4-oxo derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Addition Reactions

The conjugated diene system (C2–C5) and electron-deficient double bonds enable diverse addition reactions under controlled conditions.

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride), heat | Six-membered cyclic adducts | Forms stable bicyclic structures via [4+2] cycloaddition due to electron-deficient dienophile interactions. |

| Nucleophilic Addition | Basic/neutral aqueous media | Hydration or amine adducts | Water or ammonia adds across C2–C3 or C5–C6 double bonds, forming diols or imines. |

Oxidation-Reduction Reactions

The ketone and double bonds participate in redox processes, often requiring catalytic or enzymatic mediation.

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄ | 4-Hydroxyhepta-2,5-dienedioic acid | Selective reduction of the ketone to a secondary alcohol without altering double bonds. |

| Double Bond Oxidation | O₃, H₂O₂ | Dicarboxylic acid derivatives | Ozonolysis cleaves double bonds, yielding shorter-chain dicarboxylic acids. |

Decarboxylation

Loss of carboxyl groups occurs under thermal or acidic/basic conditions, driven by the instability of β-keto acids.

| Conditions | Products | Mechanism |

|---|---|---|

| High temperature (>150°C) | CO₂ + unsaturated ketones | Thermal decarboxylation of β-keto carboxylic acid groups. |

| Strong acid/base | Mono- or non-carboxylated products | Acid/base-catalyzed deprotonation and CO₂ elimination. |

Enzymatic Transformations

In microbial systems, this compound acts as an intermediate in aromatic degradation pathways.

Polymerization

The conjugated diene system undergoes radical- or acid-initiated polymerization.

| Conditions | Polymer Type | Applications |

|---|---|---|

| Radical initiators (e.g., AIBN) | Polyunsaturated chains | Potential use in biodegradable plastics or hydrogels. |

| Acid catalysis | Cross-linked networks | Forms thermally stable resins. |

Research Insights

-

Structural Reactivity : The compound’s dual carboxylic acid groups and conjugated diene system allow simultaneous participation in acid-base and pericyclic reactions .

-

Biological Relevance : Found in Coprinellus micaceus, it likely plays a role in fungal secondary metabolism, though specific pathways remain under investigation .

-

Synthetic Utility : Its reactivity profile makes it valuable for designing bioactive molecules or polymers with tailored properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Oxohepta-2,5-dienedioic acid is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and biological activity. The compound features:

- Molecular Formula: C7H6O5

- Molecular Weight: 158.12 g/mol

- Structural Characteristics: Contains two double bonds and a ketone group.

Enzyme Substrate

This compound serves as a substrate for various dioxygenases, which are enzymes that incorporate oxygen into organic substrates. For instance, studies have shown its involvement in enzymatic reactions with dioxygenases that cleave aromatic compounds, leading to the formation of biologically active metabolites .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Product(s) Formed |

|---|---|---|

| Dioxygenase | Ring-cleaving | Various aromatic metabolites |

| Hydroxylase | Hydroxylation | Hydroxy derivatives |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, compounds derived from this acid have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized derivatives of this compound:

- Tested Pathogens: MRSA and Enterococcus faecalis

- Results: Significant inhibition zones were observed in agar diffusion assays.

Biodegradation of Pollutants

The compound has been investigated for its role in the biodegradation of environmental pollutants, particularly fluorinated compounds. Certain microbial strains utilize this compound in their metabolic pathways to degrade harmful substances .

Table 2: Microbial Strains and Their Degradation Pathways

| Microbial Strain | Pollutant Degraded | Pathway Involved |

|---|---|---|

| Bradyrhizobium sp. | 5-fluorosalicylate | Dioxygenase-mediated cleavage |

| Pseudomonas sp. | Aromatic hydrocarbons | Ring-cleavage |

Potential Drug Development

The structural features of this compound make it a candidate for drug development. Its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit protein tyrosine kinases involved in cancer cell proliferation .

Table 3: Anticancer Activity of Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 15 |

| Derivative B | MCF-7 | 20 |

Mecanismo De Acción

The mechanism of action of 4-oxohepta-2,5-dienedioic Acid involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo electrophilic addition. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Oxo-2,5-hexadienedioic acid

- 4-Oxo-2,5-octadienedioic acid

- 4-Oxo-2,5-nonadienedioic acid

Uniqueness

4-oxohepta-2,5-dienedioic Acid is unique due to its specific molecular structure, which combines a conjugated diene system with a keto group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Actividad Biológica

4-Oxohepta-2,5-dienedioic acid (C7H6O5), also known as a derivative of salicylic acid, has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, including its interactions with enzymes, antimicrobial properties, and implications in medicinal chemistry.

This compound is characterized by its unique structure, which includes two carboxylic acid groups and a ketone functional group. This configuration contributes to its reactivity and interaction with various biological targets. The molecular formula is C7H6O5 with a molecular weight of approximately 170.12 g/mol .

Biological Activity

1. Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in oxidative stress and metabolic pathways. For instance, studies have shown that it can serve as a substrate for dioxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates. These interactions are crucial for understanding its role in microbial degradation processes .

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity has been attributed to its ability to disrupt bacterial cell function and inhibit growth. For example, derivatives of salicylic acid have been shown to possess significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) .

3. Cytotoxic Effects

In vitro studies have demonstrated that this compound displays cytotoxic effects on cancer cell lines. Specifically, it has been observed to inhibit the proliferation of HCT-116 colon cancer cells through mechanisms involving the disruption of key metabolic pathways .

Case Studies

Case Study 1: Enzyme Activity Assessment

In a study assessing the enzyme activity of various salicylic acid derivatives, this compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). The findings revealed that this compound could effectively inhibit CDK1 and CDK6 activities, which are crucial for cell cycle regulation .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against gram-positive bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antibacterial agent .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

4-oxohepta-2,5-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGRSMNOFWNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371839 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-62-1 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.